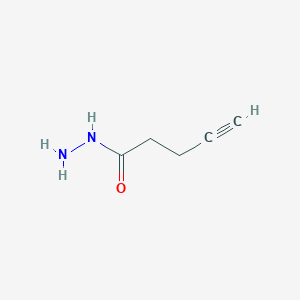![molecular formula C10H17N3O2 B12311199 8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of nitrogen atoms in the ring structure adds to its chemical versatility and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or isocyanates. One common method involves the cyclization of a diamine with a cyclic anhydride under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
8-Propyl-1,3,8-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly as a delta opioid receptor agonist.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, as a delta opioid receptor agonist, it binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and modulation of mood .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A structurally similar compound with potential biological activity.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another derivative with similar chemical properties.
Uniqueness
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 8-position may enhance its binding affinity to certain receptors and alter its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-2-5-13-6-3-10(4-7-13)8(14)11-9(15)12-10/h2-7H2,1H3,(H2,11,12,14,15) |
Clé InChI |
CITFTSZERJEKKN-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC2(CC1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
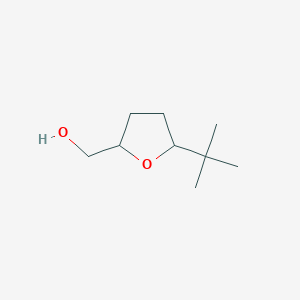


![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
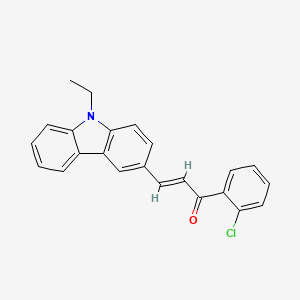


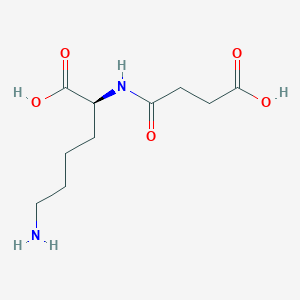
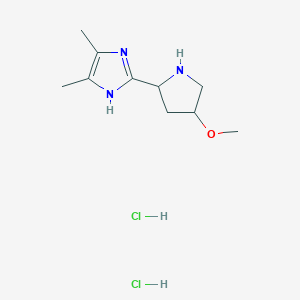
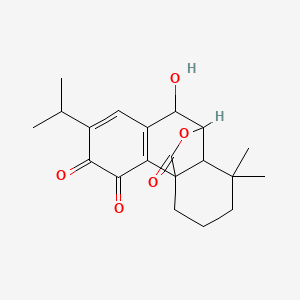
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
